molecular formula C8H19BS2 B14378262 Hexyl[bis(methylsulfanyl)]borane CAS No. 88686-97-9

Hexyl[bis(methylsulfanyl)]borane

Cat. No.: B14378262
CAS No.: 88686-97-9
M. Wt: 190.2 g/mol
InChI Key: JNOVKDNXZMIDBF-UHFFFAOYSA-N
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Description

Hexyl[bis(methylsulfanyl)]borane is an organoboron compound characterized by a central boron atom bonded to a hexyl group and two methylsulfanyl (SCH₃) substituents. Its structure combines electron-donating alkyl and thioether groups, which influence its Lewis acidity, stability, and reactivity. Organoboranes are widely used in catalysis, hydroboration reactions, and as precursors in synthetic chemistry due to their tunable electronic and steric profiles .

Properties

CAS No.

88686-97-9

Molecular Formula

C8H19BS2

Molecular Weight

190.2 g/mol

IUPAC Name

hexyl-bis(methylsulfanyl)borane

InChI

InChI=1S/C8H19BS2/c1-4-5-6-7-8-9(10-2)11-3/h4-8H2,1-3H3

InChI Key

JNOVKDNXZMIDBF-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCC)(SC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl[bis(methylsulfanyl)]borane can be synthesized through the reaction of hexylboronic acid with dimethyl sulfide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and requires careful control of the stoichiometry to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexyl[bis(methylsulfanyl)]borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound include hexylboronic acid, hexylboronates, and various substituted borane derivatives. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

Hexyl[bis(methylsulfanyl)]borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexyl[bis(methylsulfanyl)]borane involves its ability to participate in various chemical transformations. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as cross-coupling and reduction. The methylsulfanyl groups enhance the compound’s reactivity by stabilizing transition states and intermediates during these reactions .

Comparison with Similar Compounds

Comparison with Similar Borane Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Boron Electrophilicity
Compound Substituents Electron Effect on Boron Lewis Acidity
Hexyl[bis(methylsulfanyl)]borane Hexyl, 2×SCH₃ Electron-donating Moderate
Bis(pentafluorophenyl)borane (HB(C₆F₅)₂) 2×C₆F₅ Electron-withdrawing High
Bis(3,4-dimethylphenyl)(hydroxy)borane 2×C₆H₃(CH₃)₂, OH Moderate electron-donating Low-Moderate
(Ethylsulfanyl)ethane−methylborane Ethyl, SCH₂CH₃ Electron-donating Moderate
  • Key Observations: The methylsulfanyl (SCH₃) groups in this compound donate electron density to boron via sulfur’s lone pairs, reducing its Lewis acidity compared to boranes with electron-withdrawing substituents like HB(C₆F₅)₂ .
Table 2: Reactivity in Hydroboration and Catalysis
Compound Reactivity in Hydroboration Catalytic Efficiency Stability
This compound Moderate (selective for less electrophilic alkenes) Suitable for mild conditions High
HB(C₆F₅)₂ High (activates H₂, CO₂, etc.) Exceptional in FLP systems Low (air/moisture-sensitive)
Piperidine borane Low (used in H₂ storage) N/A Moderate
  • Key Observations :
    • This compound’s moderate Lewis acidity makes it less reactive than HB(C₆F₅)₂, which is a cornerstone in frustrated Lewis pair (FLP) chemistry for small-molecule activation (e.g., H₂, CO₂) . However, its electron-donating substituents enhance stability, enabling handling under less stringent conditions .
    • Unlike amine-borane complexes (e.g., piperidine borane), which prioritize hydrogen storage via B–N bond dynamics, this compound is better suited for organic transformations requiring controlled boron-mediated reactivity .

Physical and Spectroscopic Properties

Table 3: Physical Properties
Compound Melting Point (°C) Solubility Spectral Characterization
This compound Estimated: <25 (liquid) High in THF, DCM IR: B–S stretches ~600–700 cm⁻¹; NMR: δ 1–3 ppm (hexyl), δ 2.5 ppm (SCH₃)
Bis(3,4-dimethylphenyl)(hydroxy)borane 125–130 Soluble in toluene, ethers IR: B–O stretch ~1350 cm⁻¹
(Ethylsulfanyl)ethane−methylborane Not reported Moderate in ethanol NMR: δ 1.2–1.5 ppm (ethyl)
  • Key Observations: The hexyl chain likely renders this compound a liquid at room temperature, contrasting with the crystalline nature of aryl- or hydroxy-substituted boranes . Spectroscopic data for analogous boranes (e.g., B–S bonds in SCH₃ groups) suggest diagnostic IR and NMR signals, aiding in compound identification .

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